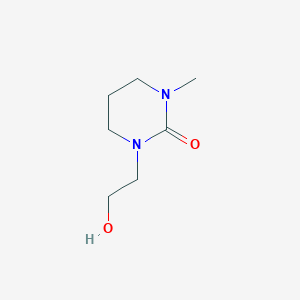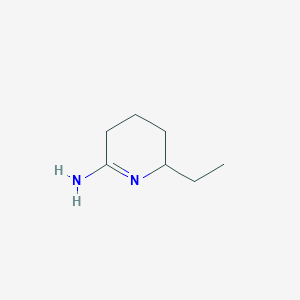
6-Ethyl-3,4,5,6-tetrahydropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-3,4,5,6-tetrahydropyridin-2-amine is a heterocyclic compound that belongs to the class of tetrahydropyridines.
Preparation Methods
The synthesis of 6-Ethyl-3,4,5,6-tetrahydropyridin-2-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding pyridine derivative using hydrogenation or other reducing agents under specific reaction conditions . Industrial production methods may involve the use of catalytic hydrogenation processes to achieve high yields and purity .
Chemical Reactions Analysis
6-Ethyl-3,4,5,6-tetrahydropyridin-2-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen, oxygen, and halogens . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding pyridine derivatives, while substitution reactions can introduce different functional groups onto the tetrahydropyridine ring .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a potential therapeutic agent due to its biological activity . Additionally, it has applications in the industry as an intermediate in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 6-Ethyl-3,4,5,6-tetrahydropyridin-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific biological context and application .
Comparison with Similar Compounds
6-Ethyl-3,4,5,6-tetrahydropyridin-2-amine can be compared with other similar compounds such as 4-methyl-3,4,5,6-tetrahydropyridin-2-amine and N-ethyl-3,4,5,6-tetrahydropyridin-2-amine . These compounds share a similar tetrahydropyridine core structure but differ in the substituents attached to the ring. The unique substituents on this compound contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-ethyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-3-5-7(8)9-6/h6H,2-5H2,1H3,(H2,8,9) |
InChI Key |
OETSEDAXWCFGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1R,2R)-2-fluorocyclopropyl]-3-oxopropanenitrile](/img/structure/B13104054.png)
![tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13104060.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one](/img/structure/B13104065.png)
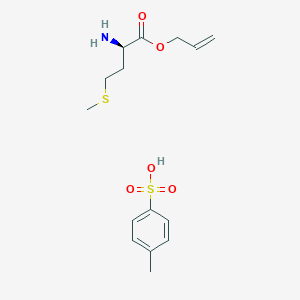
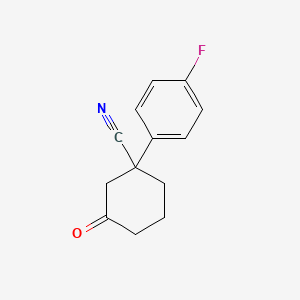
![tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13104100.png)
![6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine](/img/structure/B13104103.png)

![4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine](/img/structure/B13104109.png)
![6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13104112.png)
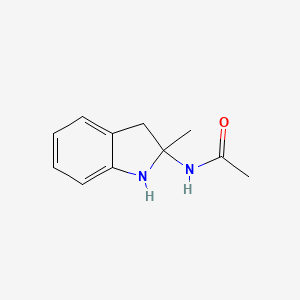
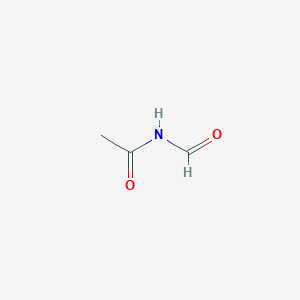
![2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13104138.png)
